Technical Guide: Chemical Structure, Synthesis, and Analysis of Dalapon Methyl Ester
Technical Guide: Chemical Structure, Synthesis, and Analysis of Dalapon Methyl Ester
[1]
Executive Summary
Dalapon methyl ester (Methyl 2,2-dichloropropionate) serves as the critical analytical surrogate for Dalapon, a halogenated aliphatic herbicide.[1] Due to the high polarity and low volatility of the parent acid (2,2-dichloropropionic acid), direct gas chromatographic (GC) analysis is prone to peak tailing and thermal degradation.[1] Derivatization to the methyl ester form is the industry-standard workflow for environmental quantification and residue analysis.[1]
This guide provides a rigorous examination of the ester’s chemical constitution, a validated synthesis protocol for analytical standards, and a mechanistic breakdown of its mass spectral signature.[1]
Part 1: Chemical Constitution and Molecular Weight Analysis[1]
Understanding the isotopic distribution of Dalapon methyl ester is prerequisite for accurate mass spectrometry (MS) interpretation.[1] The presence of two chlorine atoms introduces a distinct isotopic envelope that serves as a confirmation fingerprint.[1]
Structural Identity[1][2]
-
SMILES: COC(=O)C(C)(Cl)Cl
-
InChI Key: RDYUJBOUMXIDPY-UHFFFAOYSA-N[2]
Molecular Weight & Isotopic Distribution[1]
Unlike non-halogenated organic compounds, the "average" molecular weight is insufficient for MS workflows.[1] You must rely on the monoisotopic mass and the specific isotopic abundance ratio created by the
Molecular Formula:
| Isotopologue | Composition | Exact Mass (Da) | Theoretical Abundance (Normalized) |
| M (Monoisotopic) | 155.9745 | 100% | |
| M+2 | 157.9715 | ~64% | |
| M+4 | 159.9686 | ~10% |
Note: The characteristic 9:6:1 (approximate) intensity ratio of the M, M+2, and M+4 peaks is a primary validation check in GC-MS analysis.
Part 2: Physicochemical Profile[1][7]
The methyl ester is significantly more lipophilic and volatile than its parent acid, making it suitable for non-polar GC columns (e.g., DB-5ms).[1]
| Property | Value | Context for Analysis |
| Boiling Point | 143 °C (760 mmHg); 39–40 °C (15 Torr) | Elutes early in standard pesticide GC runs.[1] |
| Density | 1.293 g/cm³ | Denser than water; forms bottom layer in aqueous extractions.[1] |
| Solubility (Water) | Insoluble | Requires organic solvent (Hexane, MtBE) for extraction.[1] |
| Solubility (Organic) | High (MeOH, Acetone, Hexane) | Compatible with standard injection solvents.[1] |
| Vapor Pressure | High (relative to acid) | Store refrigerated (0–6 °C) to prevent loss.[1] |
Part 3: Synthesis & Derivatization Protocol
For analytical quantification, Dalapon is rarely purchased as the ester; it is derivatized in situ.[1] The following protocol uses Boron Trifluoride-Methanol (
Reaction Mechanism
The acid-catalyzed esterification proceeds via nucleophilic attack of methanol on the protonated carbonyl oxygen of Dalapon.[1]
Figure 1: Acid-catalyzed esterification pathway utilizing BF3-Methanol.
Validated Derivatization Workflow
Safety: Work in a fume hood.
-
Extraction: Extract aqueous sample (containing Dalapon salt) with diethyl ether after acidifying to pH < 2 with
. -
Evaporation: Gently evaporate the ether extract to near dryness using a nitrogen stream. Do not go to complete dryness to avoid loss of the volatile acid.[1]
-
Derivatization:
-
Add 2.0 mL of
solution.[1] -
Cap vial tightly and heat at 60 °C for 30 minutes .
-
-
Quenching: Cool to room temperature. Add 1.0 mL of saturated
(carefully, to neutralize acid) and 2.0 mL of Hexane. -
Partitioning: Shake vigorously for 1 minute. Allow layers to separate.[1]
-
Collection: Transfer the upper Hexane layer (containing Dalapon Methyl Ester) to a GC vial containing anhydrous
.
Part 4: Analytical Characterization (GC-MS)
The identification of Dalapon methyl ester relies on its fragmentation pattern.[1][9][10] The molecule is fragile under Electron Ionization (70 eV), and the molecular ion is often weak.[1]
Fragmentation Logic
The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the loss of the methoxy group.[1][11]
-
Molecular Ion (
): m/z 156/158/160 (Weak).[1] -
Loss of Methoxy (
): Cleavage of the bond.[1]-
Fragment:
-
m/z: ~125/127/129.[1]
-
-
Loss of Carbomethoxy (
): Cleavage of the bond between the alpha carbon and the carbonyl.[1]
MS Interpretation Diagram[1]
Figure 2: Electron Ionization (EI) fragmentation pathway and diagnostic ions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6418, Dalapon.[1] Retrieved from [Link][1]
Sources
- 1. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DALAPON-METHYL ESTER | 17640-02-7 [chemicalbook.com]
- 3. Dalapon methyl ester solution | CAS 58811-23-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. accustandard.com [accustandard.com]
- 5. 17640-02-7 | CAS DataBase [m.chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-chloropropionate CAS#: 17639-93-9 [m.chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
